molecular formula C5H7NO B1337808 2(1H)-Pyridinone, 3,4-dihydro- CAS No. 57147-25-8

2(1H)-Pyridinone, 3,4-dihydro-

Cat. No. B1337808
CAS RN: 57147-25-8
M. Wt: 97.12 g/mol
InChI Key: ZPOODPZCZLCUAN-UHFFFAOYSA-N
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Description

DHPMs are heterocyclic compounds with a pyrimidine moiety in the ring nucleus . They have aroused interest in medicinal chemistry due to their versatile biological activity . They possess a broad range of pharmacological activities and are widely used in pharmaceutical applications .


Synthesis Analysis

The synthesis of DHPMs is highly important due to their myriad of medicinal properties . The three-component Biginelli reaction involves the combination of an aldehyde, a β-ketoester, and urea to produce DHPMs . In one study, silicotungstic acid supported on Ambelyst-15 was used as a heterogeneous catalyst for the Biginelli reaction under solventless conditions .


Chemical Reactions Analysis

The three-component Biginelli reaction involves the combination of an aldehyde, a β-ketoester, and urea to produce DHPMs . The synergistic effects of solvent-free conditions and Hf (OTf) 4 catalysis not only drastically accelerate Biginelli reaction by enhancing the imine route and activating the enamine route but also avoid the formation of Knoevenagel adduct, which may lead to an undesired byproduct .

Scientific Research Applications

3,4-Dihydropyridin-2(1H)-one: A Comprehensive Analysis

Synthesis via Biginelli Reaction: The Biginelli reaction is a significant method for synthesizing 3,4-Dihydropyridin-2(1H)-ones. Researchers have explored microwave-assisted synthesis using acid-functionalized mesoporous polymer catalysts, which offers a rapid and efficient route to produce these compounds .

Solvent-Free Synthesis: Innovative methods such as twin screw extrusion have been developed for the solvent-free synthesis of 3,4-Dihydropyridin-2(1H)-ones. This technique eliminates the need for catalysts or solvents, making the process more environmentally friendly and easier to scale up .

Biological Properties: These compounds exhibit a range of biological properties, including antibacterial, antiviral, antitumor, anti-inflammatory activities, and calcium channel blocking activities. Such properties make them valuable in pharmaceutical research and development .

Green Chemistry Approaches: Environmentally friendly methods like grindstone chemistry have been employed to synthesize physiologically active 3,4-Dihydropyridin-2(1H)-ones using natural catalysts like l-tyrosine under solvent-free conditions at room temperature .

Continuous Process Applications: The use of twin screw extrusion allows for continuous processing, which is beneficial for industrial-scale production and application in various chemical manufacturing processes .

Analytical Techniques in Characterization: A variety of analytical techniques such as FT-IR, BET, TEM, SEM, and EDX are used to characterize the synthesized compounds. These techniques help in understanding the structure and properties of 3,4-Dihydropyridin-2(1H)-ones for further application in material science .

Safety And Hazards

The safety data sheet for a related compound, 3,4-Dihydro-2(1H)-quinolinone, indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation .

properties

IUPAC Name

3,4-dihydro-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NO/c7-5-3-1-2-4-6-5/h2,4H,1,3H2,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPOODPZCZLCUAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20447514
Record name 2(1H)-Pyridinone, 3,4-dihydro-
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Molecular Weight

97.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2(1H)-Pyridinone, 3,4-dihydro-

CAS RN

57147-25-8
Record name 3,4-Dihydro-2-pyridone
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2(1H)-Pyridinone, 3,4-dihydro-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4-dihydropyridin-2(1H)-one
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Record name 3,4-DIHYDRO-2-PYRIDONE
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Q & A

Q1: What is the molecular formula and weight of 3,4-Dihydropyridin-2(1H)-one?

A1: The molecular formula of 3,4-Dihydropyridin-2(1H)-one is C5H7NO, and its molecular weight is 97.12 g/mol.

Q2: What are some common synthetic routes to 3,4-Dihydropyridin-2(1H)-ones?

A2: Several synthetic methods are available, with the Biginelli reaction being one of the most widely utilized. [] This multicomponent reaction involves condensing an aldehyde, a β-ketoester, and urea or thiourea. [] Other approaches include cyclization reactions of enamines with diethyl malonate [, ], intramolecular cycloadditions of azidoalkyl enol ethers and azidoalkyl vinyl bromides [], and the use of phosphonic acid functionalized mesoporous materials as catalysts. []

Q3: Can you elaborate on the use of Indium(III) triflate [In(OTf)3] in synthesizing Biginelli compounds, including 3,4-Dihydropyridin-2(1H)-ones?

A3: In(OTf)3 has been shown to be an effective catalyst in the Biginelli reaction, offering advantages such as short reaction times and simple workup procedures. [] This method has proven successful in synthesizing various 3,4-dihydropyridin-2(1H)-ones and their thio-analogues, including the antimitotic agent monastrol, in excellent yields. []

Q4: How does the choice of cyclic 1,3-diketone affect the synthesis of 3,4-dihydropyridin-2(1H)-ones and 3,4-dihydro-2H-pyrans in four-component reactions?

A4: The structure of the cyclic 1,3-diketone used in these four-component reactions, which also involve arylamines, acetylenedicarboxylate, and aromatic aldehydes, plays a crucial role in determining the final product. [] Different cyclic 1,3-diketones lead to the selective formation of either pyridinone or pyran derivatives, highlighting the importance of this structural element in the reaction pathway. []

Q5: What is an example of a catalyst used in the synthesis of 3-hydroxy-3,4-dihydropyridin-2(1H)-one derivatives from oxirane-containing tertiary enamides?

A5: p-Toluenesulfonic acid has been effectively employed as a catalyst in dry acetonitrile to facilitate the cyclization of oxirane-containing tertiary enamides. [] This intramolecular addition reaction results in the formation of 3-hydroxy-3,4-dihydropyridin-2(1H)-one derivatives. []

Q6: Are there efficient methods for synthesizing specific derivatives of 3,4-Dihydropyridin-2(1H)-one, like the 3,5-unsubstituted 4-substituted-6-aryl derivatives?

A6: Yes, microwave-assisted synthesis has been successfully applied to produce small libraries of 3,5-unsubstituted 4-substituted-6-aryl-3,4-dihydropyridin-2(1H)-ones. [] This method utilizes readily available starting materials like aldehydes, Meldrum's acid, aromatic ketones, and ammonium acetate, with acetic acid acting as the energy-transferring agent. [] This approach offers advantages such as high yields (65-90%), short reaction times (5-10 minutes), and environmentally friendly conditions. []

Q7: What is the typical conformation of the dihydropyridine ring in 3,4-Dihydropyridin-2(1H)-ones?

A7: Crystallographic studies of 4-(4-fluorophenyl)-6-(3-nitrophenyl)-3,4-dihydropyridin-2(1H)-one have shown that the dihydropyridine ring adopts a non-planar, screw boat conformation. [] This conformation is characterized by a pseudo-twofold axis passing through the midpoints of specific bonds within the ring structure. []

Q8: What are some spectroscopic techniques used to characterize 3,4-Dihydropyridin-2(1H)-ones?

A8: Common techniques include Fourier-Transform Infrared Spectroscopy (FT-IR) [], Nuclear Magnetic Resonance (NMR) spectroscopy (both 1H and 13C), [] and X-ray diffraction. [] These techniques provide information on the functional groups, connectivity, and spatial arrangement of atoms within the molecule.

Q9: How does the reaction of 4-phenylbut-3-en-2-one with cyanoacetamide deviate from the expected 1:1 reaction to form 3-cyano-6-methyl-4-phenylpyridin-2(1H)-one?

A9: While a 1:1 reaction does occur, using two mole equivalents of 4-phenylbut-3-en-2-one with one mole equivalent of cyanoacetamide leads to the formation of 1-cyano-6-hydroxy-6-methyl-4-methylene-8,9-diphenyl-3-azabicyclo[3.3.1]nonan-2-one and 3-cyano-6-methyl-3-(3-oxo-1-phenylbutyl)-4-phenyl-3,4-dihydropyridin-2(1H)-one. [] This highlights the possibility of multiple reaction pathways and the influence of stoichiometry on product formation. []

Q10: Can 3,4-dihydro-2-pyridones participate in photochemical reactions?

A10: Yes, 3,4-dihydro-2-pyridones can act as alkene components in [2+2]-photocycloaddition reactions with photoexcited aromatic carbonyl compounds. [] This reaction exhibits high regio- and diastereoselectivity, with the resulting oxetane products serving as valuable intermediates in the synthesis of molecules like 2-arylmethyl-3-piperidinols. []

Q11: Have 3,4-Dihydropyridin-2(1H)-one derivatives been investigated for biological activity?

A11: Yes, certain derivatives, particularly those related to amrinone, have shown promising cardiotonic effects. [] Studies have indicated that these compounds, notably 5h and 5i in the cited research, exhibit significant cardiotonic activity and selective inhibition of phosphodiesterase-III (PDE-III) over phosphodiesterase-I (PDE-I) isolated from cat hearts. []

Q12: Are there examples of 3,4-Dihydropyridin-2(1H)-one derivatives showing potential as therapeutic agents?

A12: Derivatives of 3-acetyl-4-amino-3,4-dihydropyridin-2(1H)-one and 3-acetyl-3,4-dihydro-4-(phenylamino)pyridin-2(1H)-one have demonstrated promising cardiotonic activity in isolated frog heart perfusion studies. [, ] Furthermore, these compounds have shown anti-hypertensive effects in albino rats using the tail-cuff method. [, ]

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